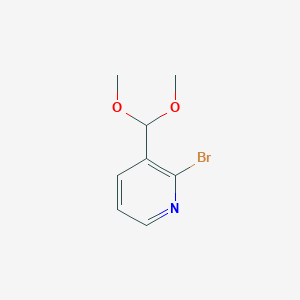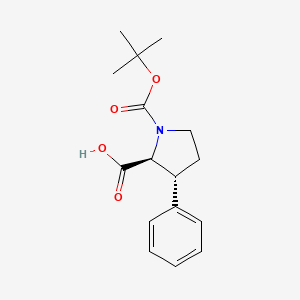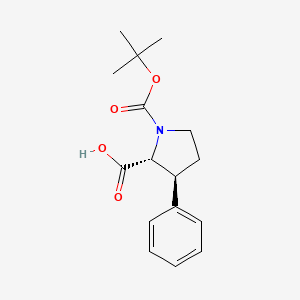
(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid, also known as Boc-L-Proline, is a type of amino acid that has been widely used in scientific research. It is a white crystalline powder that can be synthesized through various methods.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques: The synthesis of related compounds like tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate involves using iso-butoxycarbonyl chloride via mixed anhydride method, characterized by spectroscopy and X-ray diffraction studies (Naveen et al., 2007).
- Crystal Structure Analysis: Compounds like (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid have been analyzed for their crystal structure, providing insights into the conformation of the pyrrolidine ring and intermolecular hydrogen bonding (Yuan et al., 2010).
Chemical Properties and Reactions
- Dipolar Cycloadditions: Research on 1,3-dipolar cycloadditions involving tert-butoxycarbonyl pyrroline derivatives has been conducted, contributing to the synthesis of enantiopure compounds starting from acryloyloxazolidinone derived from (S)-phenylalanine (Brandi et al., 2006).
- Dimerization of Urethane-Protected Amino Acid N-Carboxanhydrides: Investigations into the dimerization of tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids have been done to understand the reaction mechanisms and stereochemistry involved (Leban & Colson, 1996).
Application in Drug Development
- Influenza Neuraminidase Inhibitors: The compound has been used in the design and synthesis of influenza neuraminidase inhibitors, where its structural analysis helped in understanding the interaction with the enzyme's active site (Wang et al., 2001).
Asymmetric Synthesis
- Asymmetric Synthesis of Piperidinedicarboxylic Acids: Research into the asymmetric synthesis of compounds like (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, starting from L-aspartic acid, has been explored to understand chiral synthesis methodologies (Xue et al., 2002).
Redox Properties
- Redox Properties Study: Novel pyrrolidine derivatives, including those with tert-butyl groups, have been studied for their redox properties, specifically looking at their oxidative behavior and potential application as antioxidant agents (Osipova et al., 2011).
Propriétés
IUPAC Name |
(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVFMMJOXRYVKX-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



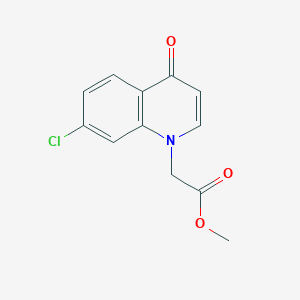
![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)
![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)
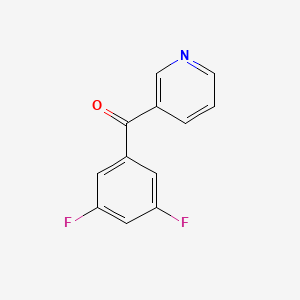

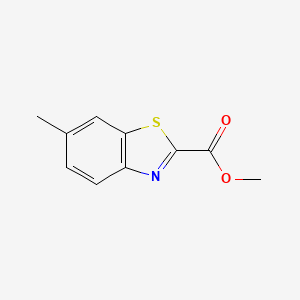


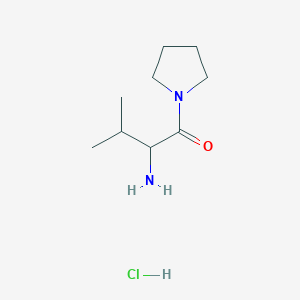
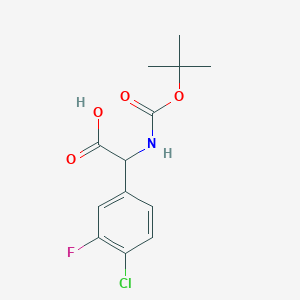
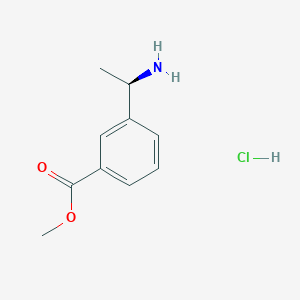
![7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline](/img/structure/B3092861.png)
